molecular formula C17H23N3O3S B2715495 1-((3-methoxyphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1396846-76-6

1-((3-methoxyphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine

Cat. No. B2715495
CAS RN: 1396846-76-6
M. Wt: 349.45
InChI Key: BRXMZVMXNWYGMC-UHFFFAOYSA-N
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Description

1-((3-methoxyphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by ATP and ADP. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmitter release. MRS2500 has been studied extensively for its potential therapeutic applications in various disease states.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown the synthesis and characterization of compounds with structural elements similar to "1-((3-methoxyphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine," exploring their chemical properties and potential applications. For instance, compounds with 1,3,4-oxadiazole and piperidine moieties have been synthesized, revealing their potential for diverse biological activities and chemical properties (Khalid et al., 2016). These studies contribute to understanding the chemical framework and potential reactivity of sulfonyl and piperidine-containing compounds.

Biological Activities

Research into compounds with structural similarities to "1-((3-methoxyphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine" has revealed potential biological activities, including anticancer and antimicrobial properties. For example, a study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their evaluation as promising anticancer agents (Rehman et al., 2018). Additionally, compounds featuring the piperidine ring and sulfonyl groups have been investigated for their antibacterial activity, demonstrating moderate to significant effects against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-14-18-8-11-19(14)13-15-6-9-20(10-7-15)24(21,22)17-5-3-4-16(12-17)23-2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXMZVMXNWYGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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